Cas no 141302-36-5 (5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine)
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine
- 5-Bromo-2-(N-methylpiperazin-1-yl)pyrimidine
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- MDL: MFCD03646018
- Inchi: 1S/C9H13BrN4/c1-13-2-4-14(5-3-13)9-11-6-8(10)7-12-9/h6-7H,2-5H2,1H3
- InChI Key: PRYPBGVWKANVLV-UHFFFAOYSA-N
- SMILES: BrC1C=NC(=NC=1)N1CCN(C)CC1
Computed Properties
- Exact Mass: 256.03200
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
Experimental Properties
- PSA: 32.26000
- LogP: 0.99380
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
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Hazardous Material Identification:
- Storage Condition:Sealed in dry,2-8°C
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM120154-25g |
5-Bromo-2-(4-methyl-1-piperazinyl)pyrimidine |
141302-36-5 | 95% | 25g |
$284 | 2021-08-06 | |
| Fluorochem | 078785-1g |
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine |
141302-36-5 | 95% | 1g |
£16.00 | 2022-03-01 | |
| Fluorochem | 078785-5g |
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine |
141302-36-5 | 95% | 5g |
£60.00 | 2022-03-01 | |
| Fluorochem | 078785-25g |
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine |
141302-36-5 | 95% | 25g |
£236.00 | 2022-03-01 | |
| TRC | B697523-100mg |
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine |
141302-36-5 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B697523-250mg |
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine |
141302-36-5 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B697523-500mg |
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine |
141302-36-5 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B697523-1g |
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine |
141302-36-5 | 1g |
$ 98.00 | 2023-04-18 | ||
| Apollo Scientific | OR8525-500mg |
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine |
141302-36-5 | 500mg |
£15.00 | 2025-02-20 | ||
| abcr | AB248290-1 g |
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine |
141302-36-5 | 1g |
€62.40 | 2023-04-27 |
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine Suppliers
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine
Research Briefing on 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine (CAS: 141302-36-5) in Chemical Biology and Pharmaceutical Applications
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine (CAS: 141302-36-5) has emerged as a compound of significant interest in medicinal chemistry and drug discovery due to its versatile pharmacological properties. Recent studies have highlighted its potential as a key intermediate in the synthesis of kinase inhibitors, particularly those targeting cancer-related signaling pathways. This briefing synthesizes the latest research on this compound, focusing on its chemical properties, synthetic applications, and therapeutic potential.
The compound's structural features - a brominated pyrimidine core coupled with a methylpiperazine moiety - make it particularly valuable for structure-activity relationship (SAR) studies. Recent publications in the Journal of Medicinal Chemistry (2023) have demonstrated its utility in developing selective inhibitors of cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3Ks), both crucial targets in oncology drug development. The bromine atom at the 5-position serves as an excellent handle for further functionalization through cross-coupling reactions.
In synthetic chemistry applications, 141302-36-5 has shown remarkable versatility. A 2024 study in Organic Letters detailed its use in palladium-catalyzed Suzuki-Miyaura couplings to generate diverse pyrimidine derivatives. The methylpiperazine group enhances solubility and bioavailability of resulting compounds, addressing a common challenge in drug development. Researchers at several pharmaceutical companies have incorporated this scaffold into their lead optimization programs for central nervous system (CNS) targets.
Pharmacological evaluations of derivatives containing this core structure have yielded promising results. Preclinical data presented at the 2023 American Chemical Society meeting demonstrated potent activity (IC50 values in the nanomolar range) against several cancer cell lines when used as part of PROTAC (proteolysis targeting chimera) molecules. The compound's ability to serve as a warhead in targeted protein degradation strategies represents an exciting new application area.
From a safety and ADME (absorption, distribution, metabolism, excretion) perspective, recent toxicological studies indicate favorable profiles for derivatives of 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine. A 2024 publication in Drug Metabolism and Disposition reported good metabolic stability and acceptable pharmacokinetic parameters in rodent models, though species differences in piperazine metabolism were noted as an area requiring further investigation.
The commercial availability and relatively low cost of 141302-36-5 have contributed to its widespread adoption in drug discovery programs. Several contract research organizations now offer custom synthesis services centered around this scaffold, reflecting its growing importance in the pharmaceutical industry. Patent analyses reveal an increasing number of applications incorporating this structure, particularly in the areas of kinase inhibition and epigenetic modulation.
Looking forward, researchers anticipate expanded applications of this compound in fragment-based drug discovery and combinatorial chemistry. Its balanced properties between lipophilicity and polarity make it particularly suitable for developing compounds that cross the blood-brain barrier, opening possibilities for CNS drug development. Ongoing studies are exploring its use in radiopharmaceuticals and as a building block for covalent inhibitors.
In conclusion, 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine (141302-36-5) represents a valuable tool in modern drug discovery with demonstrated utility across multiple therapeutic areas. Its chemical versatility, combined with promising biological activity of derivatives, ensures its continued relevance in pharmaceutical research. Future directions will likely focus on optimizing its incorporation into targeted therapies and exploring novel chemical transformations of this scaffold.
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